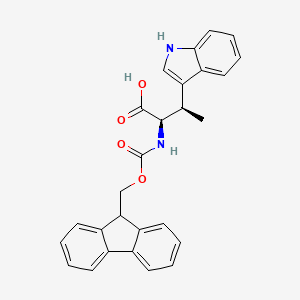

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid

Description

(2R,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid is an Fmoc-protected non-proteinogenic amino acid derivative with a stereochemically defined (2R,3R) configuration. Its structure features a butanoic acid backbone, an Fmoc (9-fluorenylmethyloxycarbonyl) group for amine protection, and a 1H-indol-3-yl substituent at the β-position. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to incorporate indole-containing residues into peptide chains, enabling the study of peptide-receptor interactions and bioactive conformations .

Properties

Molecular Formula |

C27H24N2O4 |

|---|---|

Molecular Weight |

440.5 g/mol |

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C27H24N2O4/c1-16(22-14-28-24-13-7-6-12-21(22)24)25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-14,16,23,25,28H,15H2,1H3,(H,29,32)(H,30,31)/t16-,25-/m1/s1 |

InChI Key |

BQNWBFVRNYOVCO-PUAOIOHZSA-N |

Isomeric SMILES |

C[C@H](C1=CNC2=CC=CC=C21)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

CC(C1=CNC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule but differ in stereochemistry, side-chain substituents, or functional groups. These variations significantly influence their physicochemical properties, synthetic utility, and biological activity.

Indole-Modified Analogs

- (2S)-2-(Fmoc-amino)-3-(1H-indol-3-yl)propanoic acid (): Propanoic acid backbone (shorter chain) vs. butanoic acid in the target compound. Reduced steric hindrance due to the shorter chain may enhance solubility in polar solvents . Molecular weight: ~371.4 g/mol (vs. ~438.5 g/mol for the target).

- Used in studies requiring stabilized indole interactions under acidic conditions.

Aromatic Side-Chain Variants

- (3R)-3-(Fmoc-amino)-4-(2-fluorophenyl)butanoic acid (): Fluorine substitution enhances metabolic stability and electron-withdrawing effects, influencing peptide-receptor binding affinity . Molecular weight: ~397.4 g/mol.

- (3R)-3-(Fmoc-amino)-4-[4-(trifluoromethyl)phenyl]butanoic acid (): Trifluoromethyl group increases lipophilicity (logP ~4.2) and may improve blood-brain barrier penetration in therapeutic peptides .

Hydroxy- and Protected-Amino Derivatives

- (2R,3R)-3-(Fmoc-amino)-2-hydroxy-4-phenylbutanoic acid (): Hydroxy group introduces hydrogen-bonding capability, altering peptide secondary structures (e.g., β-turn stabilization) .

- (2S,3R)-2-(Fmoc-amino)-3-(Boc-protected indol-3-yl)butanoic acid (): Dual protection (Fmoc and Boc) allows orthogonal deprotection strategies in multi-step syntheses .

Key Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.